5-Acetyl-4,5-dimethyloxolan-2-one
Description
5-Acetyl-4,5-dimethyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolanone ring substituted with acetyl and methyl groups. The acetyl group at position 5 introduces electrophilic reactivity, while the dimethyl substituents at positions 4 and 5 contribute to steric hindrance and conformational rigidity.
Properties
CAS No. |
147721-42-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-acetyl-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-5-4-7(10)11-8(5,3)6(2)9/h5H,4H2,1-3H3 |
InChI Key |
OHKMDUGAFSPBOP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC1(C)C(=O)C |
Canonical SMILES |
CC1CC(=O)OC1(C)C(=O)C |
Synonyms |
2(3H)-Furanone, 5-acetyldihydro-4,5-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Core Structure
The oxolan-2-one core is shared among several analogs, but substituent variations significantly alter their properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound reduces electron density at the lactone carbonyl, enhancing susceptibility to nucleophilic attack. In contrast, the aminomethyl group in its analog increases polarity and solubility via protonation .
- Synthetic Utility: The imino analog’s basic nitrogen may facilitate coordination in metal-catalyzed reactions, whereas the acetyl derivative’s electrophilicity favors acyl transfer reactions.
Reactivity and Stability
- Hydrolytic Stability: The acetyl derivative’s electron-withdrawing group may stabilize the lactone ring against hydrolysis compared to the more polar aminomethyl analog, which is prone to dissociation in aqueous media .
- Thermal Behavior: Dimethyl substituents generally enhance thermal stability. The acetyl derivative’s melting point is expected to be higher than that of the imino analog due to stronger van der Waals interactions.
Research Findings and Gaps
- However, the acetyl derivative may require acetylation steps under anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
